6-chloro-3-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol
Overview
Description
6-chloro-3-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a quinoline core substituted with a phenyl group, a triazole ring, and a sulfanyl group, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol typically involves multiple steps, including the formation of the quinoline core, the introduction of the triazole ring, and the attachment of the sulfanyl group. Common synthetic routes may include:
Formation of Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of Sulfanyl Group: The sulfanyl group can be attached through nucleophilic substitution reactions using thiol reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
6-chloro-3-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-3-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-cyclohexyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Shares the triazole and dichlorophenyl groups but lacks the quinoline core.
6-chloro-3-phenylquinolin-2-ol: Similar quinoline core but lacks the triazole and sulfanyl groups.
Uniqueness
6-chloro-3-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-4-phenylquinolin-2-ol is unique due to its combination of a quinoline core, a triazole ring, and a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
6-chloro-3-[[4-cyclohexyl-5-(3,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-4-phenyl-1H-quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23Cl3N4OS/c30-19-12-14-24-21(16-19)25(17-7-3-1-4-8-17)26(28(37)33-24)38-29-35-34-27(18-11-13-22(31)23(32)15-18)36(29)20-9-5-2-6-10-20/h1,3-4,7-8,11-16,20H,2,5-6,9-10H2,(H,33,37) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSUHZNWFTAJKHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SC3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5)C6=CC(=C(C=C6)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23Cl3N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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